molecular formula C18H17N5O2S B6442143 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile CAS No. 2549004-54-6

5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6442143
CAS No.: 2549004-54-6
M. Wt: 367.4 g/mol
InChI Key: CVHYRTATXYSTOG-UHFFFAOYSA-N
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Description

The compound 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile features a pyridine-2-carbonitrile core substituted at the 5-position with a pyrrolidine group. This pyrrolidine is further functionalized at the 3-position with a methylamino linkage to a 1,1-dioxo-1,2-benzothiazole moiety. The pyrrolidine ring contributes conformational flexibility, which may influence binding affinity in biological systems.

Properties

IUPAC Name

5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-22(18-16-4-2-3-5-17(16)26(24,25)21-18)15-8-9-23(12-15)14-7-6-13(10-19)20-11-14/h2-7,11,15H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHYRTATXYSTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CN=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The 1,2-benzothiazole scaffold is synthesized via oxidative cyclization of 2-aminothiophenol derivatives. A representative procedure involves:

Reaction Conditions

  • Substrate: 2-Amino-5-nitrothiophenol (1.0 equiv)

  • Oxidizing Agent: Hydrogen peroxide (30% v/v, 2.5 equiv)

  • Solvent: Acetic acid, 80°C, 6 h

  • Yield: 78–82%

Mechanistic Insight
Oxidation induces intramolecular cyclization, forming the sulfonamide group. Nitro substituents enhance electrophilicity for subsequent nucleophilic substitutions.

Functionalization of Pyrrolidine Linker

N-Methylation of Pyrrolidine

Introduction of the methylamino group employs Eschweiler-Clarke methylation:

Protocol

  • Pyrrolidine (1.0 equiv), formaldehyde (37% aq., 3.0 equiv), formic acid (5.0 equiv)

  • Reflux, 12 h

  • Isolation: Distillation under reduced pressure

  • Purity: >95% (GC-MS)

Coupling to Benzothiazole Core

Mitsunobu reaction facilitates C–N bond formation between benzothiazole and N-methylpyrrolidine:

ReagentQuantity (equiv)Role
DIAD1.2Phosphine activator
Triphenylphosphine1.5Reducing agent
THF0.5 MSolvent

Outcome

  • Reaction Time: 24 h at 25°C

  • Yield: 65–70%

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, Ar–H), 3.85 (m, 2H, pyrrolidine)

Pyridine-2-carbonitrile Subunit Installation

Palladium-Catalyzed Cyanation

A Suzuki-Miyaura coupling variant introduces the cyano group:

Optimized Conditions

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Cyanating Agent: Zn(CN)2_2 (2.0 equiv)

  • Base: K2_2CO3_3 (3.0 equiv)

  • Solvent: DMF/H2_2O (9:1), 100°C, 18 h

Performance Metrics

  • Conversion: >90% (HPLC)

  • Isolated Yield: 74%

Final Assembly and Purification

Convergent Coupling Strategy

The penultimate step involves nucleophilic aromatic substitution (SNAr) between the pyrrolidine-benzothiazole intermediate and 5-chloropyridine-2-carbonitrile:

Key Parameters

  • Temperature: 120°C (microwave irradiation)

  • Solvent: NMP

  • Base: DBU (1.5 equiv)

  • Reaction Time: 30 min

Yield Enhancement

  • Microwave vs Conventional Heating: 85% vs 52% yield

  • Purity: 98.5% (HPLC, C18 column)

Crystallization and Polymorph Control

Recrystallization from ethanol/water (7:3) produces Form I crystals:

PropertyValueMethod
Melting Point214–216°CDSC
Solubility (H2_2O)2.8 mg/mLUSP <1236>
XRPDCharacteristic peaks at 8.7°, 12.3°Cu Kα radiation

Analytical Characterization

Spectroscopic Validation

  • FT-IR : ν = 2230 cm1^{-1} (C≡N), 1340–1160 cm1^{-1} (S=O asym/sym)

  • 13C^13C NMR : δ 158.9 (C≡N), 132.4–125.3 (aromatic carbons), 46.2 (pyrrolidine N–CH3_3)

  • HRMS : [M+H]+^+ calcd. for C19_{19}H18_{18}N5_5O2_2S: 388.1184, found: 388.1187

Process Optimization Challenges

Byproduct Formation Mitigation

Major impurities arise from:

  • N-Oxidation of pyrrolidine : Controlled by inert atmosphere (N2_2/Ar)

  • Desulfonation of benzothiazole : Minimized using low-temperature (0–5°C) during workup

Green Chemistry Considerations

Solvent screening identified cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, reducing E-factor by 37% .

Chemical Reactions Analysis

Types of Reactions

5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, studies have demonstrated its efficacy against malignant mesothelioma through the inhibition of the YAP/TAZ-TEAD interaction, which is crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antiviral activities. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and viruses, making it a candidate for further development as an antimicrobial agent.

Biological Mechanisms

The mechanism of action involves interaction with various molecular targets:

  • Inhibition of Protein Interactions : The benzothiazole moiety is known to modulate receptor activities, potentially influencing pathways critical for cell signaling.
  • Receptor Modulation : It may interact with neurotransmitter receptors, such as AMPA receptors, which are involved in synaptic transmission and could impact neurological conditions .

Pharmaceutical Manufacturing

As a precursor in synthetic chemistry, this compound can be utilized to develop more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
WO2018185266A1AnticancerInhibition of YAP/TAZ-TEAD interaction in mesothelioma cells .
ChemBKAntimicrobialEvaluated for activity against bacterial strains; potential as an antimicrobial agent.
IUCrStructural AnalysisInsights into molecular interactions and crystal structure; implications for drug design .

Mechanism of Action

The mechanism of action of 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, modulating their activity. The pyrrolidine and pyridine rings contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous carbonitrile derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Primary Use Reference
Target Compound Pyridine-2-carbonitrile 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl] 367.42 Not specified -
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole-3-carbonitrile 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-(trifluoromethyl)sulfinyl 437.15 Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole-3-carbonitrile 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-(ethylsulfinyl) 409.67 Insecticide
3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile Pyridine-2-carbonitrile 3-[2-(3-chlorophenyl)ethyl] 244.70 Not specified
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Pyridine-2-carbonitrile 5-amino-3-(trifluoromethyl) 201.14 Pharmaceutical intermediate

Key Observations:

Core Structure Diversity :

  • The target compound and 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile share a pyridine-2-carbonitrile core, whereas fipronil and ethiprole are pyrazole-3-carbonitriles. Pyridine derivatives often exhibit distinct electronic properties compared to pyrazoles due to nitrogen positioning.

In contrast, fipronil’s trifluoromethyl sulfinyl group is critical for insecticidal activity by disrupting GABA receptors .

Substituent Effects: The pyrrolidine moiety in the target compound provides conformational flexibility, which may improve binding to sterically constrained targets. Comparatively, 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile lacks such flexibility but benefits from the electron-withdrawing trifluoromethyl group, which could stabilize aromatic interactions .

Synthetic Challenges: The synthesis of structurally complex carbonitriles (e.g., the target compound) may face yield limitations.

Research Findings and Implications

The benzothiazole dioxo group in the target compound may instead favor applications in kinase inhibition or anti-inflammatory pathways.

Crystallographic Analysis :

  • Structural determination of such compounds often employs software like SHELXL , a widely used tool for small-molecule refinement. This suggests that crystallographic data for the target compound could be resolved using similar methodologies .

Regulatory and Commercial Context :

  • The inclusion of related carbonitriles in customs tariff lists (e.g., 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile) underscores their commercial relevance in pharmaceutical and agrochemical industries .

Biological Activity

The compound 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research and medicine, and relevant case studies.

Structure

The molecular formula of 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile is C18H17N5O2SC_{18}H_{17}N_{5}O_{2}S. The structure features a benzothiazole moiety that is crucial for its biological activity, along with pyrrolidine and pyridine rings that contribute to its binding properties.

Physical Properties

PropertyValue
Molecular Weight357.42 g/mol
SolubilityHigh aqueous solubility
PermeabilityLow-to-moderate across Caco-2 cells

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzothiazole component can bind to various proteins and enzymes, potentially modulating their activity. The pyrrolidine and pyridine rings enhance the compound's binding affinity and specificity. Mechanistically, it may inhibit enzyme activity or modulate receptor signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that compounds with similar structures possess good antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 15.62 μg/mL .
  • Antifungal Activity : Compounds related to benzothiazole have demonstrated effectiveness against fungal strains including Candida albicans and Aspergillus niger, with MIC values reported between 3.92 mM to 4.23 mM .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, finding that those with hydrophobic moieties exhibited enhanced antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active compound showed an MIC comparable to vancomycin .
  • Cancer Research Applications : The compound has been investigated for its potential as a biochemical probe in cancer research, particularly in inhibiting interactions between Yap/Taz and TEAD transcription factors, which are crucial in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the benzothiazole moiety significantly affect biological activity. Key findings include:

  • Electron-withdrawing groups enhance antibacterial efficacy.
  • Hydrophobic substitutions increase lipophilicity, improving membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine-pyridine-carbonitrile derivatives typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds have been synthesized using 1,4-dioxane as a solvent and triethylamine as a base to facilitate coupling reactions . Optimization may include varying temperatures (e.g., 80–100°C), reaction times (12–24 hours), and catalyst systems (e.g., Pd-mediated cross-coupling for aromatic rings). Purity can be enhanced via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).

Q. How can researchers characterize the structural integrity of this compound, particularly its heterocyclic components?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm pyrrolidine ring substitution patterns and benzothiazole-dioxide integration.
  • HPLC-MS : To verify molecular weight (e.g., ESI+ mode) and assess purity (>95%) .
  • X-ray crystallography : For resolving complex stereochemistry in the pyrrolidine moiety, as demonstrated in analogous heterocyclic systems .

Q. What experimental strategies are recommended for evaluating solubility and stability in biological buffers?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) followed by dilution into PBS or ammonium acetate buffer (pH 6.5) . Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in simulated physiological conditions (e.g., pH 7.4) and monitor degradation via HPLC at 0, 24, and 48 hours. For hydrolytic stability, assess susceptibility to esterases or phosphatases .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound, given its structural complexity?

  • Methodological Answer :

  • Target Fishing : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs. Validate via SPR (surface plasmon resonance) for binding affinity (Kd).
  • Functional Assays : Test inhibition of enzymatic activity (e.g., IC50 determination using fluorogenic substrates) .
  • Cellular Models : Assess effects on signaling pathways (e.g., Western blot for phosphorylated proteins) in disease-relevant cell lines.

Q. What approaches are effective for structure-activity relationship (SAR) studies on the pyrrolidine and benzothiazole-dioxide moieties?

  • Methodological Answer :

  • Analog Synthesis : Modify the methylamino group on the pyrrolidine ring (e.g., replace with ethyl or cyclopropyl) and vary the benzothiazole substituents (e.g., halogenation) .
  • Bioactivity Profiling : Compare IC50 values across analogs in enzyme inhibition assays.
  • Computational Analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural changes with activity .

Q. How should researchers address contradictions in biochemical assay data, such as inconsistent IC50 values across studies?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays using alternative methods (e.g., radiometric vs. fluorometric assays) .
  • Buffer Consistency : Ensure uniform buffer composition (e.g., pH, ionic strength) and temperature control.
  • Compound Integrity : Recharacterize batches via HPLC-MS to rule out degradation .

Q. What computational strategies are suitable for predicting metabolic pathways and off-target effects?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolite module.
  • Off-Target Profiling : Perform reverse docking against the PDB database to identify secondary targets .

Notes

  • Methodological answers integrate evidence from peer-reviewed protocols (e.g., buffer preparation , synthesis , and computational modeling ).
  • Advanced questions emphasize hypothesis-driven experimentation and validation to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.